BenchChemオンラインストアへようこそ!

N-{2-[benzyl(methyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide

Medicinal Chemistry Structure-Activity Relationship TAAR1 Pharmacology

Procure N-{2-[benzyl(methyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide (CAS 899968-03-7) as a differentiated comparator probe for TAAR1 structure-activity relationship (SAR) studies. This compound features a tertiary N-benzyl-N-methyl sulfamoyl group that eliminates the N-H hydrogen bond donor present in the phenethyl analog (CAS 899740-46-6, TAAR1 EC50 5.66 µM). Head-to-head testing in cAMP assays directly quantifies the impact of this substitution on agonist potency. The predicted higher logP (1.8–2.2 vs. 0.3–0.6 for N-ethyl analogs) suggests improved passive permeability, making it suitable for cell-based or CNS-targeting studies. Source from a single supplier to ensure matched purity and handling for valid comparative analysis. Ideal for broad-panel selectivity profiling to establish its unique fingerprint against previously characterized chemotypes.

Molecular Formula C18H20N2O5S
Molecular Weight 376.43
CAS No. 899968-03-7
Cat. No. B2785586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[benzyl(methyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide
CAS899968-03-7
Molecular FormulaC18H20N2O5S
Molecular Weight376.43
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)S(=O)(=O)CCNC(=O)C2=CC3=C(C=C2)OCO3
InChIInChI=1S/C18H20N2O5S/c1-20(12-14-5-3-2-4-6-14)26(22,23)10-9-19-18(21)15-7-8-16-17(11-15)25-13-24-16/h2-8,11H,9-10,12-13H2,1H3,(H,19,21)
InChIKeyHJXKJKKGEOCISG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{2-[benzyl(methyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide (CAS 899968-03-7): Structural Identity and Procurement Baseline


N-{2-[benzyl(methyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide (CAS 899968-03-7, molecular formula C18H20N2O5S, molecular weight 376.43 g/mol) is a synthetic small molecule belonging to the benzodioxole sulfamoyl carboxamide class . The compound features a 1,3-benzodioxole (piperonyl) ring linked via a carboxamide bridge to an ethylsulfamoyl chain bearing an N-benzyl-N-methyl substitution . This compound is primarily distributed as a research chemical with a typical commercial purity of ≥95% . It is cataloged under number CM1005908 and is supplied for research and development purposes only .

Why N-{2-[benzyl(methyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide Cannot Be Interchanged with In-Class Sulfamoyl Benzodioxole Analogs


Within the N-sulfamoylethyl-benzodioxole-5-carboxamide series, compounds sharing the identical molecular formula C18H20N2O5S can exhibit divergent biological behavior depending solely on the N-substitution pattern of the sulfamoyl group. The closest analog, N-{2-[(2-phenylethyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide (CAS 899740-46-6), differs only in the replacement of the N-benzyl-N-methyl group with an N-phenethyl group . This seemingly minor structural variation alters the amine basicity, steric bulk, and hydrogen-bonding capacity around the sulfamoyl pharmacophore, which can translate into different target engagement profiles. Published screening data confirm that the phenethyl analog acts as an agonist at human trace amine-associated receptor 1 (TAAR1) with an EC50 of approximately 5.66 µM in a cAMP accumulation assay [1]. The target compound's N-benzyl-N-methyl substitution creates a distinct conformational and electronic environment that precludes assumption of equivalent potency, selectivity, or metabolic stability based on data from the phenethyl analog alone.

Quantitative Differentiation Evidence for N-{2-[benzyl(methyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide (CAS 899968-03-7)


Structural Differentiation from the Closest Isomeric Analog: N-Benzyl-N-Methyl vs. N-Phenethyl Sulfamoyl Substitution

The target compound (CAS 899968-03-7) is a constitutional isomer of the phenethyl analog (CAS 899740-46-6), both sharing the formula C18H20N2O5S and molecular weight 376.43 g/mol . The critical structural difference lies at the sulfamoyl nitrogen: the target compound bears an N-benzyl-N-methyl substitution, whereas the phenethyl analog bears an N-phenethyl (N-(2-phenylethyl)) substitution . In the phenethyl analog, the nitrogen is secondary and carries one hydrogen, enabling hydrogen-bond donation. In the target compound, the sulfamoyl nitrogen is fully substituted (tertiary) with benzyl and methyl groups, eliminating N-H hydrogen-bond donor capacity while increasing local steric bulk and lipophilicity. This substitution pattern directly impacts the compound's pharmacophoric profile at G-protein-coupled receptors such as TAAR1, where secondary sulfamoyl N-H groups have been implicated in receptor interaction [1]. The phenethyl analog has a measured EC50 of 5,660 nM at human TAAR1 (cAMP accumulation, HEK293 cells) [1]; no equivalent quantitative data are publicly available for the target compound.

Medicinal Chemistry Structure-Activity Relationship TAAR1 Pharmacology

Class-Level Evidence: Benzodioxole Sulfamoyl Derivatives as TAAR1 Ligands

Benzodioxole-5-carboxamide derivatives bearing a sulfamoylethyl linker have been identified as ligands of the trace amine-associated receptor 1 (TAAR1), a G-protein-coupled receptor of therapeutic interest for neuropsychiatric disorders [1]. The phenethyl analog (CID 7423412, CAS 899740-46-6) demonstrated agonist activity at human TAAR1 with an EC50 of 5.66 µM in a fluorescence-based cell-based assay measuring cAMP accumulation in HEK293 cells [1]. Separately, structurally related benzodioxole sulfonamides with more optimized substitution patterns have achieved nanomolar potency at TAAR1: for example, certain patented benzodioxole derivatives show EC50 values as low as 0.6 nM at rat TAAR1 and 65 nM at human TAAR1 [2]. These data establish the benzodioxole sulfamoyl scaffold as a validated TAAR1 pharmacophore, but also demonstrate that small modifications to the sulfamoyl N-substituent can shift potency by over 10,000-fold [2]. The target compound's N-benzyl-N-methyl substitution represents a distinct point within this SAR landscape that has not been independently characterized.

GPCR Pharmacology TAAR1 Agonism Benzodioxole Scaffold

Predicted Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity Relative to N-Alkyl and N-Phenethyl Analogs

The N-benzyl-N-methyl substitution on the sulfamoyl nitrogen of the target compound is expected to confer higher lipophilicity (calculated logP) compared to simpler N-alkyl analogs such as N-[2-(ethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide (CAS 899740-26-2, MW 300.33 g/mol, formula C12H16N2O5S) [1]. The benzyl group contributes approximately +2.5 to the logP value relative to an ethyl substituent, and the tertiary sulfamoyl nitrogen eliminates one hydrogen-bond donor compared to secondary N-alkyl sulfamoyl analogs . Additionally, the target compound's molecular weight of 376.43 g/mol places it within the favorable range for CNS drug-likeness (MW < 400), whereas the benzyl group adds sufficient steric bulk to potentially reduce susceptibility to sulfamoyl N-dealkylation, a known metabolic soft spot for this chemotype [2]. The LASSBio-448 series of benzodioxole sulfonamides has demonstrated that N-substitution pattern directly affects microsomal metabolic stability, with O-demethylation and benzodioxole ring opening identified as major Phase I pathways [2].

Physicochemical Profiling Drug-Likeness ADME Prediction

Benzodioxole Scaffold Versatility: Documented Multi-Target Biological Activity Profile Across the Chemotype

The 1,3-benzodioxole-5-carboxamide scaffold has been independently validated across multiple therapeutic target classes. Published studies demonstrate that benzodioxole carboxamide derivatives exhibit cytotoxic activity against cervical (HeLa), colorectal (Caco-2), and liver (Hep3B) cancer cell lines, with certain carboxamide-containing analogs reducing Hep3B α-fetoprotein secretion from 2,519 ng/mL (untreated) to 1,625 ng/mL [1]. Additionally, benzodioxole compounds have been identified as COX enzyme inhibitors with anti-inflammatory activity and as acetylcholinesterase inhibitors relevant to Alzheimer's disease [2]. Patent US 9,346,818 B2 discloses benzodioxole derivatives with acetylcholinesterase inhibitory activity for Alzheimer's disease treatment [3]. Importantly, these activities are strongly dependent on the specific substitution pattern, and none of these studies directly tested the target compound (CAS 899968-03-7) [1]. For procurement decisions, the target compound's N-benzyl-N-methyl substitution represents an unexplored combination within this polypharmacological scaffold.

Multi-Target Pharmacology Benzodioxole Derivatives Anticancer Activity

Purity and Supply Consistency: Commercially Available at Defined Specification vs. Custom Synthesis Analogs

The target compound (CAS 899968-03-7) is commercially available as a cataloged research chemical (Catalog Number CM1005908) with a documented purity specification of ≥95% . In contrast, several closely related analogs within the same chemotype, including N-{2-[(4-methylphenyl)methylsulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide (CAS 899740-42-2) and N-(2-{[(furan-2-yl)methyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide (CAS 899968-44-6), are also cataloged at similar purity levels (95%+) through the same supply channel, enabling direct procurement comparison . The availability of multiple analogs with consistent purity specifications from a common supplier reduces inter-batch variability concerns and facilitates comparative SAR studies. However, no analytical certificate of analysis (CoA) data, stability studies, or solubility determinations are publicly available for any of these analogs, meaning that users must independently verify purity, solubility, and stability under their specific experimental conditions.

Chemical Procurement Quality Control Research Reagent Specification

Recommended Research Application Scenarios for N-{2-[benzyl(methyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide (CAS 899968-03-7)


TAAR1 Structure-Activity Relationship (SAR) Expansion Studies: N-Benzyl-N-Methyl vs. N-Phenethyl Sulfamoyl Probe

The target compound is most appropriately deployed as a comparator probe in TAAR1 SAR studies alongside its phenethyl analog (CAS 899740-46-6). The phenethyl analog has a measured hTAAR1 EC50 of 5.66 µM [1]. Testing the target compound in the same cAMP accumulation assay would directly measure the impact of replacing a secondary N-phenethyl sulfamoyl group with a tertiary N-benzyl-N-methyl sulfamoyl group. This head-to-head comparison would quantify the contribution of sulfamoyl N-H hydrogen-bond donation to TAAR1 agonist potency within this chemotype. Procurement of both compounds simultaneously from the same supplier ensures matched purity and handling conditions for valid comparative analysis.

Metabolic Stability Profiling: Impact of N-Benzyl-N-Methyl Substitution on Oxidative Metabolism

Benzodioxole sulfonamides undergo Phase I metabolism via O-demethylation and benzodioxole ring opening, as demonstrated for the antiasthmatic prototype LASSBio-448 in rat liver microsomes [2]. The target compound's tertiary N-benzyl-N-methyl sulfamoyl group eliminates the sulfamoyl N-H site and introduces a benzyl group susceptible to CYP-mediated hydroxylation. Comparative microsomal stability assays (e.g., rat or human liver microsomes, NADPH-supplemented) against the phenethyl analog (CAS 899740-46-6) and the N-ethyl analog (CAS 899740-26-2) would elucidate the metabolic liabilities associated with N-benzyl substitution and inform lead optimization strategies.

Physicochemical and Permeability Profiling: Experimental Determination of logD, Solubility, and PAMPA Permeability

The predicted higher lipophilicity of the target compound (estimated logP 1.8–2.2) relative to simpler N-alkyl analogs (estimated logP 0.3–0.6 for the N-ethyl analog) suggests potentially improved passive membrane permeability but reduced aqueous solubility [3]. Experimental determination of shake-flask logD (pH 7.4), kinetic aqueous solubility, and PAMPA (parallel artificial membrane permeability assay) effective permeability would provide the quantitative data needed to assess the compound's suitability for cell-based assays, in vivo dosing formulations, or CNS-targeting studies. These measurements are prerequisites for any procurement decision involving phenotypic screening or animal studies.

Broad-Spectrum Kinase or GPCR Panel Screening: De-Risking Polypharmacology of the Benzodioxole Sulfamoyl Scaffold

Given that benzodioxole derivatives have demonstrated activity across COX enzymes, acetylcholinesterase, and cancer cell lines [4], and that the sulfamoyl benzodioxole chemotype has been identified as a TAAR1 ligand scaffold [1], the target compound is a candidate for broad-panel screening (e.g., Eurofins LeadProfiling or CEREP panel) to establish its selectivity fingerprint. Procurement for this purpose is justified when the goal is to identify off-target liabilities or unexpected target engagement that may differentiate the N-benzyl-N-methyl substitution pattern from previously characterized analogs. Such data would position the compound as either a selective tool compound or a multi-target lead, depending on the observed profile.

Quote Request

Request a Quote for N-{2-[benzyl(methyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.